molecular formula C13H10BrNO5 B4627643 methyl 2-[(5-bromo-2-furoyl)amino]-3-(2-furyl)acrylate

methyl 2-[(5-bromo-2-furoyl)amino]-3-(2-furyl)acrylate

Cat. No. B4627643
M. Wt: 340.13 g/mol
InChI Key: PUCRQMKFQJIVOA-CLFYSBASSA-N
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Description

Synthesis Analysis

The synthesis of furan derivatives, including compounds similar to methyl 2-[(5-bromo-2-furoyl)amino]-3-(2-furyl)acrylate, often involves reactions such as the acylation of furan compounds with acryloyl chlorides or other acylating agents. For instance, 3-(Furyl)-3-(diethoxyphosphoryl)acrylates have been synthesized by reacting furoyl phosphonates with ethoxycarbonylmethylenetriphenylphosphorane, indicating a method that could potentially be adapted for the synthesis of our compound of interest (Pevzner, 2016).

Molecular Structure Analysis

The structure of furan derivatives is crucial in determining their reactivity and properties. Structural analysis of these compounds, such as X-ray diffraction studies, provides insight into their molecular geometry, which is essential for understanding their chemical behavior. An example is the study of a substituted 2-furylethylene derivative, where the molecular structure was determined through crystallographic methods, revealing the planarity and alignment of the molecules in stacks (Lokaj et al., 1989).

Chemical Reactions and Properties

Furan derivatives undergo various chemical reactions, including cycloadditions, acylations, and substitutions. The reactivity towards different reagents can lead to a wide range of products, illustrating the versatility of these compounds in synthetic chemistry. For example, the reaction of chloromethyl derivatives of ethyl 3-(furyl)-3-(diethoxyphosphoryl)acrylates with sodium azide and potassium thiocyanate showcases the diverse chemical transformations possible with furan derivatives (Pevzner & Ponyaev, 2017).

Scientific Research Applications

Synthesis and Reactivity

Synthesis Techniques

The synthesis of furyl-acrylate derivatives, such as those related to methyl 2-[(5-bromo-2-furoyl)amino]-3-(2-furyl)acrylate, often involves complex reactions. For example, a study by Pevzner (2016) describes the synthesis of 3-(furyl)-3-(diethoxyphosphoryl)acrylates through the reaction of furoyl phosphonates with ethoxycarbonylmethylenetriphenylphosphorane, highlighting the regioselective nature of these reactions (Pevzner, 2016).

Reactivity and Transformations

The reactivity of furan-acrylate derivatives towards nitromethane, catalyzed by potassium fluoride, was studied, revealing a regioselective addition forming specific propanoic acids. This exemplifies the chemical versatility of these compounds and their potential for generating a wide array of derivatives with varied functionalities (Pevzner, 2016).

Potential Applications

Organic Synthesis

These compounds serve as crucial intermediates in the synthesis of more complex organic molecules. Kuticheva et al. (2015) synthesized alkyl 5-(1,2,3-thiadiazol-4-yl)furan-2-furoate and 3-[5-(1,2,3-thiadiazol-4-yl)fur-2-yl]acrylate, demonstrating their utility in creating heterocyclic compounds with potential applications in drug development and material science (Kuticheva et al., 2015).

properties

IUPAC Name

methyl (Z)-2-[(5-bromofuran-2-carbonyl)amino]-3-(furan-2-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO5/c1-18-13(17)9(7-8-3-2-6-19-8)15-12(16)10-4-5-11(14)20-10/h2-7H,1H3,(H,15,16)/b9-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUCRQMKFQJIVOA-CLFYSBASSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=CC=CO1)NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C/C1=CC=CO1)/NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(5-bromo-2-furoyl)amino]-3-(2-furyl)acrylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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